1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol
Description
1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol is a fluorinated secondary alcohol with a piperidine substituent. Its structure features a propan-2-ol backbone substituted at position 1 with fluorine and at position 3 with a 4-methylpiperidin-1-yl group. This compound shares structural similarities with β-adrenoceptor ligands and spasmolytic agents, as seen in related compounds .
Properties
Molecular Formula |
C9H18FNO |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
1-fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H18FNO/c1-8-2-4-11(5-3-8)7-9(12)6-10/h8-9,12H,2-7H2,1H3 |
InChI Key |
ULPDUFTVRDVYER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(CF)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperidine with a fluorinated intermediate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The hydroxyl group can form hydrogen bonds with target molecules, facilitating the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Substituent Effects on Pharmacological Activity
- Fluorine vs. Chlorine : Fluorine substitution (as in the target compound) reduces polar surface area compared to chlorine, improving membrane permeability. However, chlorine analogs (e.g., Compound 9 in ) may exhibit stronger electrophilic reactivity, influencing covalent binding to targets .
- Piperidine Modifications: The 4-methylpiperidine group in the target compound offers a balance between steric bulk and flexibility. In contrast, the 3,3-dimethylpiperidine analog () introduces steric hindrance, which may reduce binding affinity to adrenoceptors .
- Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., naphthyloxy in ) often show higher β-adrenoceptor affinity due to hydrophobic interactions, while aliphatic substituents (e.g., methylpiperidine) prioritize selectivity over potency .
Biological Activity
1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol, a compound with the molecular formula and a molecular weight of 175.24 g/mol, is a fluorinated alcohol that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol includes a piperidine ring substituted with a fluorine atom and a hydroxyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.24 g/mol |
| CAS Number | 1860178-19-3 |
| Density | Not available |
| Boiling Point | Not available |
The biological activity of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. The hydroxyl group can form hydrogen bonds, facilitating interactions with polar sites on proteins.
Interaction with G-protein Coupled Receptors (GPCRs)
Research indicates that compounds similar to 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol may act as modulators of GPCRs, which are crucial in many signaling pathways. For instance, studies have shown that modifications in the piperidine structure can influence the binding affinity to adenosine receptors, which are implicated in various physiological processes such as neurotransmission and inflammation .
In Vitro Studies
In vitro studies assessing the cytotoxicity and pharmacological effects of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol have demonstrated promising results:
- Cytotoxicity : Preliminary assays indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on phosphatases, which play a role in cell signaling .
Case Studies
A notable case study involved the evaluation of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol's effects on human leukemia cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in hematological malignancies.
Pharmacokinetics
Understanding the pharmacokinetics of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol is essential for assessing its viability as a drug candidate. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | High (due to lipophilicity) |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
Potential Therapeutic Applications
Given its biological activity, 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol holds promise for several therapeutic applications:
- Anticancer Therapy : Its ability to induce apoptosis in cancer cells suggests potential use in oncology.
- Neurological Disorders : Modulation of GPCRs may provide avenues for treating conditions like anxiety or depression.
- Metabolic Disorders : Inhibition of specific enzymes could lead to novel treatments for metabolic syndromes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
